molecular formula C6H14ClNO2 B2405376 3-[(Propan-2-yl)amino]propanoic acid hydrochloride CAS No. 244189-70-6

3-[(Propan-2-yl)amino]propanoic acid hydrochloride

Cat. No. B2405376
CAS RN: 244189-70-6
M. Wt: 167.63
InChI Key: POJNXQNJAZSORH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-[(Propan-2-yl)amino]propanoic acid hydrochloride” is a chemical compound. Unfortunately, there is limited information available about this specific compound .


Molecular Structure Analysis

The molecular structure of a compound is determined by the arrangement of its atoms and the chemical bonds that hold the atoms together. Unfortunately, the specific molecular structure for “3-[(Propan-2-yl)amino]propanoic acid hydrochloride” is not available in the sources I have access to .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as its molecular weight, boiling point, and solubility. Unfortunately, the specific physical and chemical properties for “3-[(Propan-2-yl)amino]propanoic acid hydrochloride” are not available in the sources I have access to .

Scientific Research Applications

Fluorescent Derivatization of Amino Acids

3-(Naphthalen-1-ylamino)propanoic acid, related to 3-[(Propan-2-yl)amino]propanoic acid hydrochloride, has been utilized in the fluorescent derivatization of amino acids. The amino acids coupled with this compound exhibit strong fluorescence, beneficial in biological assays (Frade et al., 2007).

Polymorphism in Pharmaceutical Compounds

Research on polymorphic forms of compounds similar to 3-[(Propan-2-yl)amino]propanoic acid hydrochloride demonstrates the importance of spectroscopic and diffractometric techniques in characterizing pharmaceutical compounds. This research aids in understanding the analytical and physical characterization challenges presented by similar compounds (Vogt et al., 2013).

Synthesis of β-Hydroxy-α-Amino Acid

The synthesis of β-hydroxy-α-amino acids, which are key intermediates in developing pharmaceutical drugs, has been achieved using enzymes such as d-threonine aldolase. This method is relevant for compounds like 3-[(Propan-2-yl)amino]propanoic acid hydrochloride in drug development processes (Goldberg et al., 2015).

Crystal Structure Analysis

Research on the crystal structure of compounds closely related to 3-[(Propan-2-yl)amino]propanoic acid hydrochloride is crucial for understanding their potential pharmaceutical applications. This involves studying their molecular geometry and interactions at the atomic level, which are vital for drug design and development (Jian Li et al., 2009).

Synthesis and Investigation of Novel Compounds

Research on the synthesis and investigation of compounds such as 1,3-Bis(5-nitraminotetrazol-1-yl) propan-2-ol, which shares structural similarities with 3-[(Propan-2-yl)amino]propanoic acid hydrochloride, helps in understanding the chemical properties and potential applications of these types of compounds in various fields including materials science (Klapötke et al., 2017).

Improved Preparation of Related Compounds

Methods for improving the preparation of racemic 2-amino-3-(heteroaryl)propanoic acids, which are structurally related to 3-[(Propan-2-yl)amino]propanoic acid hydrochloride, are significant in pharmaceutical chemistry for enhancing the yield and quality of such compounds (Kitagawa et al., 2004).

Rearrangement and Synthesis Studies

Studies on the rearrangement of compounds like 2-(2,5-dioxopyrrolidin-1-yl)guanidine, which are related to 3-[(Propan-2-yl)amino]propanoic acid hydrochloride, provide insights into efficient synthesis processes and the structural analysis of novel compounds. This research is beneficial in developing new pharmaceuticals and understanding the behavior of similar compounds under different conditions (Chernyshev et al., 2010).

Preparation of Intermediates for Biological Activities

Studies on the preparation of intermediates like 3-(aminothiocarbonylthio)propanoic acids, which are relevant to the synthesis of compounds like 3-[(Propan-2-yl)amino]propanoic acid hydrochloride, are significant in the synthesis of biologically active compounds. This research contributes to the development of new drugs and therapeutic agents (Orlinskii, 1996).

Functional Modification of Polymers

Research on the modification of polymers through the reaction with various amino compounds, including those similar to 3-[(Propan-2-yl)amino]propanoic acid hydrochloride, is important in materials science. This modification enhances properties such as thermal stability and biological activity, making these polymers useful in medical applications (Aly & El-Mohdy, 2015).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules in the body to produce its effects. The specific mechanism of action for “3-[(Propan-2-yl)amino]propanoic acid hydrochloride” is not available in the sources I have access to .

Safety and Hazards

The safety and hazards associated with a compound refer to the potential risks and precautions associated with its handling and use. Unfortunately, specific safety and hazard information for “3-[(Propan-2-yl)amino]propanoic acid hydrochloride” is not available in the sources I have access to .

Future Directions

The future directions for research on a compound can include potential applications, areas of study, and therapeutic uses. Unfortunately, specific future directions for “3-[(Propan-2-yl)amino]propanoic acid hydrochloride” are not available in the sources I have access to .

properties

IUPAC Name

3-(propan-2-ylamino)propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2.ClH/c1-5(2)7-4-3-6(8)9;/h5,7H,3-4H2,1-2H3,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POJNXQNJAZSORH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCCC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(Propan-2-yl)amino]propanoic acid hydrochloride

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